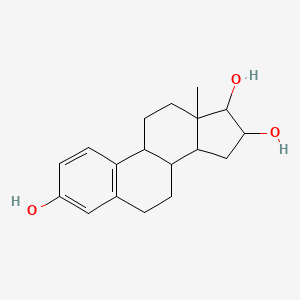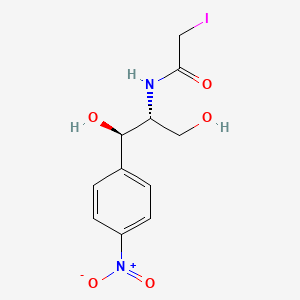
Phenethylglucosinolat
Übersicht
Beschreibung
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate is a natural product found in Sinapis alba, Brassica oleracea, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Phenethylglucosinolat (Gluconasturtiin) wurde auf sein Potenzial zur Krebsprävention und -therapie untersucht. Bei der Hydrolyse durch das Enzym Myrosinase bildet es Gluconasturtiin-Isothiocyanat (GNST-ITC), das zytotoxische Wirkungen auf menschliche Krebszelllinien zeigt . Beispielsweise hat GNST-ITC gezeigt, dass es Apoptose in menschlichen Hepatokarzinom-HepG2-Zellen und menschlichen Brustadenokarzinom-MCF-7-Zellen induziert .
Pflanzliche Abwehrmechanismen
Gluconasturtiin spielt eine entscheidende Rolle in der Pflanzenabwehr. Es wirkt als natürliches Pestizid und schreckt Schädlinge durch sein Abbauprodukt, Phenethylisothiocyanat, ab, das für viele Organismen giftig ist . Dieser Mechanismus, der oft als „Senfölbombe“ bezeichnet wird, wird ausgelöst, wenn die Pflanze beschädigt wird, wodurch Verbindungen freigesetzt werden, die für Insektenräuber schädlich sind .
Landwirtschaftliche Praktiken
Die Verbindung wird aufgrund ihrer schädlingshemmenden Eigenschaften in Fruchtfolge-Strategien eingesetzt. Der Anbau von Kreuzblütlern wie Kohl, Senf oder Raps im Wechsel mit anderen Kulturen kann die natürlichen schädlingsresistenten Eigenschaften von Gluconasturtiin nutzen, die Bodengesundheit verbessern und den Bedarf an chemischen Pestiziden reduzieren .
Genetische Studien und Züchtung
Der Gluconasturtiin-Gehalt in Brassica-Kulturen steht im Mittelpunkt genetischer Studien, die darauf abzielen, Sorten mit gewünschten Eigenschaften zu züchten. Eine genomweite Assoziationsstudie (GWAS) in Brassica rapa identifizierte Kandidatengene, die mit der Biosynthese von Gluconasturtiin assoziiert sind, was zur Entwicklung von Rapssorten mit optimierten Gehalten dieses Glucosinolats führen könnte .
Lebensmittelindustrie
In der Lebensmittelindustrie wird Gluconasturtiin für seine Geschmackseigenschaften geschätzt. Es trägt zum scharfen Geschmack von Kreuzblütlern bei und gilt als vorteilhafte Geschmackskomponente bei Konzentrationen, die typischerweise in Lebensmitteln vorkommen .
Ernährungsphysiologische Forschung
Die Forschung zum Nährwert von Samen hat die Bedeutung von Gluconasturtiin hervorgehoben. Es ist eine der Verbindungen, die für die Reduzierung der Nährwerte in Samen aufgrund ihres scharfen Geschmacks verantwortlich sind. Das Verständnis seines Einflusses kann zur Verbesserung der Nährstoffprofile von Nahrungspflanzen führen .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJIGYDFNXSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















